ER Subtype Selectivity: ERβ-Favored Inhibition Differentiates from Pan-ER Antagonists
Estrogen receptor antagonist 3 exhibits a stark selectivity for ERβ over ERα, with IC50 values of 0.63 μM and 109.10 μM, respectively [1]. This contrasts with Fulvestrant, which shows high potency for both subtypes (ERα IC50 ≈ 0.29 nM, ERβ IC50 ≈ 6.70 nM) [2], and Tamoxifen, which demonstrates a moderate ERα preference (ERα IC50 = 1.03 μM, ERβ IC50 = 24.6 μM) . The 173-fold difference in ERα/ERβ potency for Estrogen receptor antagonist 3 is unique among common ER antagonists.
| Evidence Dimension | IC50 for ERα and ERβ |
|---|---|
| Target Compound Data | ERα: 109.10 μM; ERβ: 0.63 μM |
| Comparator Or Baseline | Fulvestrant: ERα ≈ 0.29 nM, ERβ ≈ 6.70 nM; Tamoxifen: ERα 1.03 μM, ERβ 24.6 μM |
| Quantified Difference | ERβ selectivity ratio (ERα/ERβ) = 173 for target compound vs 0.04 for Fulvestrant and 0.04 for Tamoxifen |
| Conditions | Cell-free competitive binding assays for ERα and ERβ (TargetMol data) |
Why This Matters
For researchers investigating ERβ-specific signaling or seeking to avoid ERα-mediated effects, this selectivity profile offers a distinct advantage over pan-ER antagonists.
- [1] TargetMol. (2025). Estrogen receptor antagonist 3 (T63914) – IC50 values for ERα and ERβ. Retrieved from https://www.targetmol.cn/search?keyword=target/Estrogen_Receptor_ERR/target/DNA_Alkylation View Source
- [2] BindingDB. (2024). Fulvestrant (ICI-182780) – EC50 values for ERα and ERβ. Retrieved from https://bindingdb.org/rwd/bind/chemsearchmarvin.jsp?compound=Fulvestrant View Source
